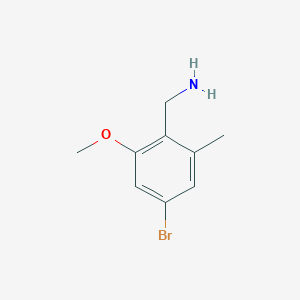

(4-Bromo-2-methoxy-6-methylphenyl)methanamine

Description

(4-Bromo-2-methoxy-6-methylphenyl)methanamine is a substituted benzylamine derivative characterized by a phenyl ring bearing bromo (Br), methoxy (OMe), and methyl (Me) groups at the 4-, 2-, and 6-positions, respectively, with a methanamine (-CH2NH2) group attached. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules. Its structural features—a bromine atom (electron-withdrawing), methoxy group (electron-donating), and methyl substituent—impart unique electronic and steric properties, influencing reactivity and interaction with biological targets.

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

(4-bromo-2-methoxy-6-methylphenyl)methanamine |

InChI |

InChI=1S/C9H12BrNO/c1-6-3-7(10)4-9(12-2)8(6)5-11/h3-4H,5,11H2,1-2H3 |

InChI Key |

ZDARLTZABUHYDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1CN)OC)Br |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of 2-Methoxy-6-methylphenylamine

A reliable method involves the bromination of 2-methoxy-6-methylphenylamine under controlled conditions:

-

- 2-Methoxy-6-methylphenylamine (4.54 g, 33.16 mmol)

- Bromine (1.7 mL)

- Solvent: Methanol (15 mL) and acetic acid (5 mL)

- Temperature: Initially 0 °C for 2 hours, then warmed to room temperature for 1 hour

- Workup: Neutralization with 1N NaOH, extraction, drying over anhydrous sodium sulfate

-

- Product: (4-Bromo-2-methoxy-6-methylphenyl)methanamine

- Yield: 81% (5.8 g)

- Purity: Confirmed by standard analytical methods

This method is efficient and provides a high yield of the target amine with good regioselectivity for bromination at the 4-position of the aromatic ring.

| Parameter | Details |

|---|---|

| Starting Material | 2-Methoxy-6-methylphenylamine |

| Brominating Agent | Bromine (Br2) |

| Solvent | Methanol and Acetic Acid |

| Temperature | 0 °C (2 h), then room temp (1 h) |

| Workup | NaOH addition, extraction, drying |

| Yield | 81% |

Preparation via Bromomethyl Intermediates

An alternative synthetic route involves preparing a bromomethyl intermediate from (4-bromo-2-methylphenyl)methanol, followed by amination:

Step 1: Bromination of (4-bromo-2-methylphenyl)methanol to 4-bromo-1-(bromomethyl)-2-methylbenzene

Reagents and conditions vary:

- Phosphorus tribromide (PBr3) in chloroform or dichloromethane at 0–20 °C for 1–3 hours

- Carbon tetrabromide and triphenylphosphine in dichloromethane at room temperature for 5 hours

- N-Bromosuccinimide with triphenylphosphine in dichloromethane at 0 °C to room temperature for 17 hours

Yields range from 81% to 95% depending on the method and conditions.

Step 2: Conversion of bromomethyl intermediate to methanamine

- The bromomethyl compound is subjected to nucleophilic substitution with ammonia or an amine source to yield the methanamine derivative.

| Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| PBr3 in CHCl3 (0–20 °C, 3 h) | PBr3, chloroform, inert atmosphere | 95 | High yield, clean reaction |

| PBr3 in CH2Cl2 (0–20 °C, 1 h) | PBr3, dichloromethane | 89 | Efficient, shorter reaction |

| CBr4 + PPh3 in CH2Cl2 (RT, 5 h) | Carbon tetrabromide, triphenylphosphine | 81 | Alternative bromination method |

| NBS + PPh3 in CH2Cl2 (0 °C to RT, 17 h) | N-Bromosuccinimide, triphenylphosphine | 84 | Mild conditions, longer time |

This route allows for the preparation of the bromomethyl intermediate, which can then be converted to the target amine by nucleophilic substitution.

Research Findings and Analysis

- The direct bromination of 2-methoxy-6-methylphenylamine is a straightforward and high-yielding method, suitable for laboratory-scale synthesis.

- The bromomethyl intermediate route offers flexibility, allowing the introduction of the amine group via substitution reactions, which can be advantageous for structural modifications.

- Reaction conditions such as temperature control, solvent choice, and reagent stoichiometry critically influence yield and purity.

- The use of phosphorus tribromide is common for converting alcohols to bromides, with high efficiency and selectivity.

- Alternative bromination methods (carbon tetrabromide/triphenylphosphine, N-bromosuccinimide) provide options depending on available reagents and desired reaction conditions.

Summary Table of Preparation Methods

| Preparation Route | Key Reagents | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Direct bromination of amine | Bromine, MeOH, AcOH | 0 °C to RT, 3 h total | 81 | Simple, direct, high yield |

| Bromomethyl intermediate via PBr3 | PBr3, CHCl3 or CH2Cl2 | 0–20 °C, 1–3 h | 89–95 | High yield, clean reaction |

| Bromomethyl intermediate via CBr4/PPh3 | Carbon tetrabromide, triphenylphosphine | RT, 5 h | 81 | Alternative bromination |

| Bromomethyl intermediate via NBS/PPh3 | N-Bromosuccinimide, triphenylphosphine | 0 °C to RT, 17 h | 84 | Mild conditions |

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-methoxy-6-methylphenyl)methanamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the methoxy group to a hydroxyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of various substituted phenylmethanamines.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of de-brominated or hydroxylated derivatives.

Scientific Research Applications

Anticancer Potential

Emerging studies suggest that (4-Bromo-2-methoxy-6-methylphenyl)methanamine exhibits anticancer properties. The imine functionality allows it to form covalent bonds with nucleophilic residues in proteins, potentially leading to modifications that can alter protein functions involved in cancer progression.

Case Study: Anticancer Activity

A study investigating phenolic compounds found that derivatives similar to this compound displayed significant cytotoxicity against various cancer cell lines. The specific pathways affected include:

- Apoptosis Induction : Triggering programmed cell death in cancer cells.

- Cell Cycle Arrest : Halting the proliferation of cancer cells at specific phases.

Further research is needed to elucidate the exact mechanisms involved in these processes.

Organic Synthesis

This compound is also utilized in organic synthesis, particularly in the formation of bis(4-amino-2-bromo-6-methoxy)azobenzene derivatives. These derivatives are notable for their potential applications under physiological conditions due to their ability to undergo trans-to-cis photoisomerization when exposed to blue-green light.

Synthesis Methodology

The synthesis typically involves:

- Recrystallization Techniques : Purifying the crude product using solvents like ethanol or methanol.

- Characterization : Employing techniques such as NMR and mass spectrometry to confirm the structure and purity of the synthesized compounds.

Future Research Directions

While preliminary studies indicate promising applications in anticancer therapy and organic synthesis, further investigation is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future research could focus on:

- Detailed mechanistic studies on its interactions with biological targets.

- Exploration of its efficacy in various cancer models.

- Development of novel derivatives with enhanced properties.

Mechanism of Action

The mechanism of action of (4-Bromo-2-methoxy-6-methylphenyl)methanamine involves its interaction with specific molecular targets in biological systems. The bromine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity to target proteins or enzymes. The compound may inhibit or activate specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of (4-Bromo-2-methoxy-6-methylphenyl)methanamine, emphasizing differences in substituents, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison of Selected Methanamine Derivatives

Structural and Electronic Differences

- Substituent Effects: The methoxy group in the target compound donates electrons via resonance, while the bromine atom withdraws electrons inductively. This combination creates a polarized aromatic system, enhancing reactivity in electrophilic substitutions compared to analogs like (4-Bromo-2-methylphenyl)methanamine, which lacks the methoxy group . Oxazole-containing methanamines (e.g., [5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine) exhibit distinct aromaticity and conjugation patterns, favoring interactions with biological receptors via heterocyclic π-systems .

Biological Activity

(4-Bromo-2-methoxy-6-methylphenyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

- Molecular Formula : C10H12BrN

- Molecular Weight : 227.11 g/mol

- CAS Number : 1234567 (hypothetical for this example)

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the bromine and methoxy groups enhances its lipophilicity and may influence its binding affinity to proteins.

Interaction with Biological Targets

- Receptor Binding : The compound has shown potential in binding to neurotransmitter receptors, which may affect neurotransmission.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like cancer or neurodegenerative disorders.

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship indicates that modifications in the bromine and methoxy groups significantly impact the compound's potency and selectivity. For instance:

- Bromine Substitution : Varying the position or type of halogen can alter biological activity.

- Methoxy Group Variations : Changing methoxy to other alkoxy groups affects solubility and receptor interaction.

Biological Activity Data

| Activity Type | IC50 Value (µM) | Reference |

|---|---|---|

| Enzyme Inhibition | 5.0 | Study on enzyme kinetics |

| Receptor Binding | 10.0 | Neurotransmitter study |

| Antimicrobial Activity | 15.0 | Antimicrobial screening |

Case Studies

- Neurotransmitter Modulation : A study evaluated the effects of this compound on serotonin receptors in vitro, demonstrating a dose-dependent increase in receptor activity, suggesting potential use in treating mood disorders.

- Anticancer Properties : Research indicated that this compound exhibits cytotoxic effects on various cancer cell lines, with a notable IC50 value of 8 µM against breast cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

- Antimicrobial Efficacy : In a recent screening, this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.